5-Bromo-2-fluorophenol
Overview
Description
5-Bromo-2-fluorophenol: is an organic compound with the molecular formula C6H4BrFO . It is a halogenated phenol, characterized by the presence of both bromine and fluorine atoms attached to a benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
5-Bromo-2-fluorophenol is an aryl fluorinated building block It’s known that it’s used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These antagonists target the 5-HT3 and 5-HT4 receptors, which play crucial roles in the serotonin system in the brain.
Mode of Action
It’s known to be used in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.
Biochemical Pathways
Given its use in the synthesis of 5-ht3 and 5-ht4 antagonists , it can be inferred that it might influence the serotonin system in the brain.
Pharmacokinetics
Some calculated chemistry data suggest that it has a high gi absorption and is bbb permeant . This indicates that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which is crucial for its potential effects on the brain.
Result of Action
Given its use in the synthesis of 5-ht3 and 5-ht4 antagonists , it can be inferred that it might have effects related to the modulation of the serotonin system in the brain.
Action Environment
It’s recommended to store the compound in a sealed container in a cool, dry place, ensuring good ventilation or exhaust in the workspace . This suggests that environmental factors such as temperature, humidity, and ventilation might influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 2-fluorophenol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar halogenation reactions. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used in the presence of solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted phenols with various functional groups.
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dehalogenated phenols.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluorophenol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its halogenated structure makes it useful for investigating the effects of halogenation on biological activity .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .
Comparison with Similar Compounds
- 2-Bromo-5-fluorophenol
- 4-Bromo-2-fluorophenol
- 2-Fluoro-5-bromophenol
Comparison: 5-Bromo-2-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
5-bromo-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTHSYKJDRMAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149959 | |
Record name | Phenol, 5-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112204-58-7 | |
Record name | Phenol, 5-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112204587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 5-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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